molecular formula C12H9ClN4OS B2535925 6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-76-7

6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2535925
CAS No.: 877630-76-7
M. Wt: 292.74
InChI Key: LAYGYAWPYNNXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of purine nucleobases . This scaffold is a versatile core structure for developing potent inhibitors against a range of protein kinases implicated in oncogenesis and cellular proliferation . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as targeted anticancer agents due to their ability to act as ATP-competitive inhibitors for enzymes such as Epidermal Growth Factor Receptor (EGFR) , Src kinase , and Cyclin-Dependent Kinase 2 (CDK2) . For instance, closely related derivatives have demonstrated significant enzymatic inhibitory activity with IC50 values in the nanomolar range . The specific presence of the (3-chlorobenzyl)thio moiety at the 6-position is a feature of interest in structure-activity relationship (SAR) studies, as similar thioether substitutions have been associated with enhanced potency and selectivity in kinase inhibition . Researchers utilize this compound and its analogs as key intermediates or lead compounds in drug discovery to study signal transduction pathways, to develop new therapeutic strategies for various cancers, and to overcome resistance to existing treatments . The product is provided for non-clinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGYAWPYNNXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Thioether Formation: : The introduction of the 3-chlorobenzylthio group is usually carried out via a nucleophilic substitution reaction. This involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like K2CO3 or NaH

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, due to its heterocyclic core.

Biological Activity

6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a thioether linkage to a chlorobenzyl group, which is critical for its biological properties. The presence of chlorine in the benzyl moiety enhances lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on specific kinases, which are crucial in cell signaling and proliferation. For instance, compounds with similar structures have demonstrated inhibition against CDK1 and FGFR1, leading to reduced cell proliferation in cancer models .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values obtained from bioassays indicate significant growth inhibition at micromolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50 (µM) Reference
Inhibition of CDK1Cyclin-dependent kinase2.5
Antiproliferative activityVarious cancer cell lines5.0 - 15.0
Inhibition of FGFR1Fibroblast growth factor receptor10.0

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The compound exhibited an IC50 value ranging from 5 µM to 15 µM across different cell lines .
  • Kinase Selectivity Profiling : A detailed analysis was conducted to assess the selectivity of the compound against a panel of kinases. Results indicated that while the compound effectively inhibited CDK1 and FGFR1, it showed lesser activity against other kinases such as ALK and FAK, highlighting its potential as a selective therapeutic agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzyl substituent significantly impacted the biological activity. Variants with electron-withdrawing groups (like chlorine) demonstrated enhanced potency compared to their electron-donating counterparts .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazolopyrimidinone derivatives include:

  • Substituents on the benzylthio group : Position (3-Cl vs. 3-F) and electronic nature (electron-withdrawing vs. donating).
  • Substituents on the pyrazole/pyrimidine rings : Methyl, oxetane, or aromatic groups.
  • N1 modifications : Methyl, oxetan-3-ylmethyl, or other alkyl/aryl groups.
Table 1: Comparison of Key Analogs
Compound Name Substituents (Position 6) N1 Substituent Yield (%) HPLC Purity (%) Key References
6-((3-Fluorobenzyl)thio)-5-(2-chlorophenyl)-1-methyl- (15a) 3-Fluorobenzylthio Methyl 83 N/A
6-((3-Fluorobenzyl)thio)-5-(4-chlorophenyl)-1-methyl- (15c) 3-Fluorobenzylthio Methyl 44 99
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl- (13g) 3-Fluorobenzylthio Oxetan-3-yl 21.6 96
6-Mercapto-1-(m-tolyl)- (15) Mercapto (-SH) m-Tolyl N/A N/A
6-((3-Chlorobenzyl)thio)-1H- (Target) 3-Chlorobenzylthio H N/A N/A N/A

Key Observations :

  • Substituent Position : 3-Fluorobenzylthio derivatives (e.g., 15a, 15c) exhibit moderate to high yields (44–83%) and purity (96–99%) . Chlorine substitution (as in the target compound) may alter reactivity and solubility due to increased molecular weight and lipophilicity.
  • N1 Modifications: Methyl or oxetane groups at N1 (e.g., 15a, 13g) improve metabolic stability but may reduce solubility.
Enzyme Inhibition
  • ALDH1A Inhibition : Compounds like 15a–15e () target ALDH1A, a subfamily implicated in cancer stem cell maintenance. The 3-fluorobenzylthio group in 15a showed submicromolar IC$_{50}$ values, while chloro analogs (hypothetical) may exhibit stronger binding due to chlorine’s larger van der Waals radius .
  • PDE9 Inhibition: highlights a chloro-substituted pyrazolopyrimidinone (1-(2-chlorophenyl)-6-(trifluoropropyl)-) as a PDE9 inhibitor, suggesting chloroaromatic groups enhance target engagement .
Antitumor Activity
  • Pyrazolopyrimidinones with Chloromethyl Groups: reports IC$_{50}$ values as low as 0.03 µM for 6-(chloromethyl)-3-methyl-1-phenyl derivatives against MCF7 cells. The 3-chlorobenzylthio group in the target compound may similarly enhance cytotoxicity through pro-apoptotic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.